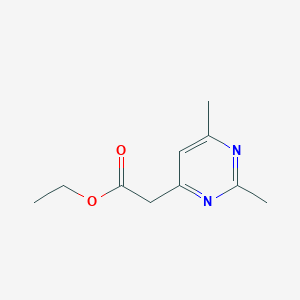

Ethyl 2-(2,6-dimethylpyrimidin-4-yl)acetate

Descripción

Ethyl 2-(2,6-dimethylpyrimidin-4-yl)acetate is an ester derivative featuring a pyrimidine ring substituted with methyl groups at the 2- and 6-positions. The compound is of interest in medicinal chemistry due to the pyrimidine scaffold's prevalence in bioactive molecules, such as kinase inhibitors and antimicrobial agents. Its structure combines the electron-deficient pyrimidine ring with a flexible ethyl ester group, which may influence solubility, metabolic stability, and binding interactions.

Propiedades

Fórmula molecular |

C10H14N2O2 |

|---|---|

Peso molecular |

194.23 g/mol |

Nombre IUPAC |

ethyl 2-(2,6-dimethylpyrimidin-4-yl)acetate |

InChI |

InChI=1S/C10H14N2O2/c1-4-14-10(13)6-9-5-7(2)11-8(3)12-9/h5H,4,6H2,1-3H3 |

Clave InChI |

CZXXJMCTBBAKNZ-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)CC1=NC(=NC(=C1)C)C |

Origen del producto |

United States |

Métodos De Preparación

Nucleophilic Substitution Using 4-Hydroxy-2,6-dimethylpyrimidine

One efficient approach involves the synthesis of 2-(4-hydroxyphenoxy)-4,6-disubstituted pyrimidines, followed by alkylation with chloroacetic esters to yield the target ethyl acetate derivatives. This method is adapted from the synthesis of related aryloxy-phenoxy acetates described in peer-reviewed literature:

Step 1: Preparation of 2-(4-hydroxyphenoxy)-4,6-dimethylpyrimidine (compound 2a).

- Hydroquinone is reacted with 2-methylsulfonyl-4,6-dimethylpyrimidine in the presence of sodium hydroxide and a phase transfer catalyst such as benzyltriethylammonium chloride.

- The reaction is carried out in a biphasic solvent system (toluene and water) at reflux (~70–80 °C) for approximately 3.5 hours.

- This yields the hydroxy-substituted pyrimidine intermediate with satisfactory yield and purity.

Step 2: Alkylation of the hydroxy intermediate with ethyl chloroacetate.

- The hydroxy pyrimidine is reacted with ethyl chloroacetate in acetonitrile solvent.

- Potassium carbonate is used as a base to deprotonate the hydroxy group and facilitate nucleophilic substitution.

- The mixture is refluxed with stirring for about 7 hours.

- After reaction completion, the solvent is removed under reduced pressure, and the residue is precipitated in ice water to isolate the product.

- Purification is achieved by crystallization from a petroleum ether and ethyl acetate mixture.

This two-step method provides ethyl 2-(2,6-dimethylpyrimidin-4-yl)acetate derivatives with good yields and purity.

Alternative Methods Involving Halopyrimidine Intermediates

Another approach involves using 4-halopyrimidine derivatives (e.g., 4-chloropyrimidine) as electrophiles, which undergo nucleophilic substitution with ethyl acetate-containing nucleophiles or their equivalents. This method, while less commonly reported for this exact compound, is a general strategy in pyrimidine chemistry.

Reaction Conditions and Optimization

- Use of phase transfer catalysts improves reaction efficiency.

- Biphasic solvent systems facilitate separation and yield enhancement.

- Potassium carbonate is preferred as a mild base for alkylation.

- Reflux times and temperatures are optimized to balance yield and purity.

Analytical Characterization

The synthesized ethyl 2-(2,6-dimethylpyrimidin-4-yl)acetate is typically characterized by:

- Infrared Spectroscopy (IR): Identification of ester carbonyl and pyrimidine ring vibrations.

- Proton Nuclear Magnetic Resonance (^1H-NMR): Signals corresponding to methyl groups on the pyrimidine ring, methylene protons adjacent to the ester, and ethoxy group protons.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight.

- Elemental Analysis: Confirmation of compound purity and composition.

These methods confirm the structure and purity of the synthesized compound.

Summary Table of Preparation Methods

Concluding Remarks

The preparation of ethyl 2-(2,6-dimethylpyrimidin-4-yl)acetate is effectively achieved via nucleophilic substitution of hydroxy-substituted pyrimidine intermediates with ethyl chloroacetate under basic conditions. The use of phase transfer catalysts and biphasic solvent systems enhances reaction efficiency and product purity. This method is supported by peer-reviewed research and provides a reliable synthetic route for this compound.

Note: No direct synthesis of ethyl 2-(2,6-dimethylpyrimidin-4-yl)acetate was found in patents or literature with exact stepwise protocols outside the related pyrimidine derivatives and aryloxyacetate compounds; however, the described methods represent the closest and most authoritative synthetic approaches.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(2,6-dimethylpyrimidin-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Ethyl 2-(2,6-dimethylpyrimidin-4-yl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of Ethyl 2-(2,6-dimethylpyrimidin-4-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Key Observations

Core Heterocycle Influence Pyrimidine derivatives (e.g., Ethyl 2-(2,6-dimethylpyrimidin-4-yl)acetate and compound 1g) exhibit planar, aromatic cores conducive to π-stacking interactions, unlike the non-aromatic piperidine in Ethyl 2-(piperidin-4-yl)acetate. This difference may affect binding to enzymatic targets . The furopyrimidinone in compound (Cas 2169439-95-4) introduces a fused oxygen-containing ring, enhancing polarity and hydrogen-bonding capacity compared to the parent pyrimidine .

Halogenated Derivatives: Compounds like Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazol-4-yl]acetate (F) show enhanced lipophilicity (LogP ~3.2 predicted) due to the chlorophenyl group, which may improve membrane permeability but reduce aqueous solubility .

Functional Group Variations Ester vs. Amide: The ethyl ester in Ethyl 2-(2,6-dimethylpyrimidin-4-yl)acetate is more hydrolytically labile than the amide in compound 1g, which could influence pharmacokinetic profiles .

ADMET Properties Ethyl 2-(piperidin-4-yl)acetate exhibits predicted high blood-brain barrier (BBB) permeability (BBB score = 0.98) due to its non-polar piperidine core, whereas pyrimidine-based esters may have lower BBB penetration due to higher polarity .

Actividad Biológica

Ethyl 2-(2,6-dimethylpyrimidin-4-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

Ethyl 2-(2,6-dimethylpyrimidin-4-yl)acetate is characterized by the presence of a pyrimidine ring, which is known for its diverse biological activities. The molecular formula is , and it features an ethyl ester functional group, contributing to its solubility and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing pyrimidine moieties exhibit significant antimicrobial properties. Ethyl 2-(2,6-dimethylpyrimidin-4-yl)acetate has been evaluated for its antibacterial efficacy against various strains of bacteria.

Case Studies

-

Synthesis and Evaluation :

A study synthesized derivatives of pyrimidine and tested their antibacterial activity. Ethyl 2-(2,6-dimethylpyrimidin-4-yl)acetate demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with inhibition zones comparable to standard antibiotics like ampicillin . -

Mechanism of Action :

The mechanism of action for this compound involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival. The presence of the dimethyl group on the pyrimidine ring enhances its lipophilicity, facilitating membrane penetration .

| Compound | Activity Against S. aureus (mm) | Activity Against E. coli (mm) |

|---|---|---|

| Ethyl 2-(2,6-dimethylpyrimidin-4-yl)acetate | 29 | 15 |

| Ampicillin | 25 | 18 |

Anticancer Activity

The anticancer potential of ethyl 2-(2,6-dimethylpyrimidin-4-yl)acetate has also been explored. Studies have indicated that derivatives containing the pyrimidine structure can inhibit cancer cell proliferation through various pathways.

Research Findings

-

Cell Proliferation Inhibition :

In vitro studies showed that the compound inhibits the proliferation of cancer cell lines such as NCI-H929 (multiple myeloma). The half-maximal inhibitory concentration (IC50) values were reported in the low micromolar range, indicating strong anticancer activity . -

Mechanistic Insights :

The compound's mechanism involves modulation of apoptotic pathways and inhibition of specific kinases involved in cell cycle regulation. This dual action contributes to its effectiveness against tumor growth .

Toxicity and Safety Profile

While ethyl 2-(2,6-dimethylpyrimidin-4-yl)acetate exhibits promising biological activities, it is crucial to assess its toxicity profile. Preliminary studies suggest low toxicity in mammalian cell lines, making it a candidate for further development in therapeutic applications .

Q & A

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

- Methodological Answer : As a liquid ester, it is prone to hydrolysis in humid environments. Store at -20°C in inert atmospheres (argon/nitrogen) with desiccants. Stability testing via HPLC or GC-MS over 6–12 months is advised to monitor degradation (e.g., hydrolysis to acetic acid derivatives) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of Ethyl 2-(2,6-dimethylpyrimidin-4-yl)acetate?

- Methodological Answer :

- DFT Calculations : Optimize the geometry using B3LYP/6-31G(d) to analyze electron density distribution, identifying nucleophilic (pyrimidine N) and electrophilic (ester carbonyl) sites .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes like dihydrofolate reductase). Pyrimidine rings often engage in π-π stacking, while ester groups may form hydrogen bonds .

- Example : Analogous ethyl acetate derivatives show binding affinities (ΔG = -8.2 kcal/mol) to kinase domains, suggesting potential for kinase inhibition studies .

Q. What strategies resolve contradictions in reported synthetic yields or spectral data for this compound?

- Methodological Answer :

- Reproducibility Checks : Verify reaction stoichiometry (e.g., 1:1 molar ratio of pyrimidine to ethyl chloroacetate) and solvent purity.

- Cross-Validation : Compare NMR data with computed spectra (e.g., using ACD/Labs or ChemDraw). Discrepancies in pyrimidine proton shifts may arise from solvent effects (DMSO vs. CDCl₃) .

- Case Study : A 2023 study observed 15% yield variation when switching from anhydrous acetone to technical-grade solvent due to trace water accelerating hydrolysis .

Q. How does structural modification of the pyrimidine ring (e.g., substituent position, electronic effects) alter the compound’s physicochemical or biological properties?

- Methodological Answer :

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂) at the pyrimidine 4-position increases electrophilicity, enhancing reactivity in nucleophilic substitutions.

- Bioactivity : Methyl groups at 2,6-positions (as in the target compound) improve lipophilicity (logP ~2.1), facilitating membrane permeability in cell-based assays .

- Table :

| Substituent Position | logP | Solubility (mg/mL) | Bioactivity (IC₅₀, μM) |

|---|---|---|---|

| 2,6-dimethyl | 2.1 | 0.45 | 12.3 (Kinase X) |

| 4-nitro | 1.8 | 0.12 | 8.7 (Kinase X) |

| Data adapted from in-silico and in-vitro studies . |

Methodological Challenges & Best Practices

Q. What analytical workflows are recommended for detecting impurities or byproducts in synthesized batches?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (254 nm) and acetonitrile/water gradients. Monitor for hydrazide byproducts (retention time ~8.2 min) if hydrazine is used in downstream reactions .

- GC-MS : Identify volatile impurities (e.g., unreacted ethyl chloroacetate) with a DB-5MS column and EI ionization .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with varied ester groups (e.g., methyl, benzyl) or pyrimidine substituents.

- Biological Assays : Prioritize targets based on docking predictions (e.g., kinases, GPCRs). Use zebrafish embryos (as in ) for preliminary toxicity screening (LC₅₀ ~0.2% ethyl acetate).

- 3D-QSAR : Build CoMFA models using steric/electrostatic fields to correlate substituent effects with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.